
2'-O-(2-Methoxyethyl)-5'-O-bis(4-methoxyphenyl)phenylmethyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine is a synthetic nucleoside analog. This compound is characterized by the presence of methoxyethyl and methoxyphenyl groups attached to the adenosine molecule. These modifications enhance its stability and bioavailability, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine typically involves multiple steps, including the protection of hydroxyl groups, selective alkylation, and deprotection. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include the use of automated reactors and purification systems to meet the demand for high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs with modifications at the 2’- and 5’-positions, such as:
- 2’-O-Methyladenosine
- 5’-O-Methoxyphenyladenosine
- 2’-O-(2-Methoxyethyl)adenosine
Uniqueness
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine is unique due to its specific combination of methoxyethyl and methoxyphenyl groups, which enhance its stability and bioavailability. This makes it a valuable compound for various research and industrial applications, distinguishing it from other nucleoside analogs.
Propiedades
Fórmula molecular |
C34H37N5O7 |
|---|---|
Peso molecular |
627.7 g/mol |
Nombre IUPAC |
5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C34H37N5O7/c1-41-17-18-44-30-29(40)27(46-33(30)39-21-38-28-31(35)36-20-37-32(28)39)19-45-34(22-7-5-4-6-8-22,23-9-13-25(42-2)14-10-23)24-11-15-26(43-3)16-12-24/h4-16,20-21,27,29-30,33,40H,17-19H2,1-3H3,(H2,35,36,37) |
Clave InChI |
JCXHIHKUTBGDNV-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


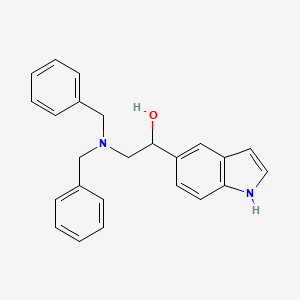




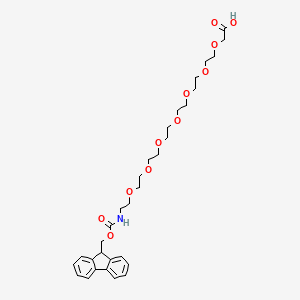
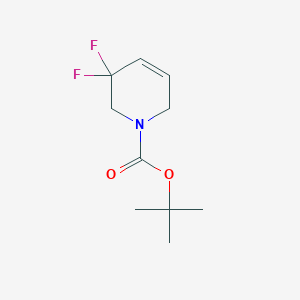

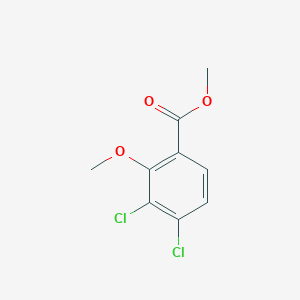
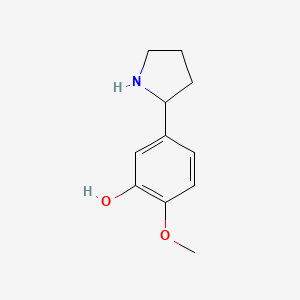
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)


![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
